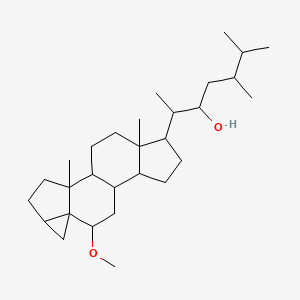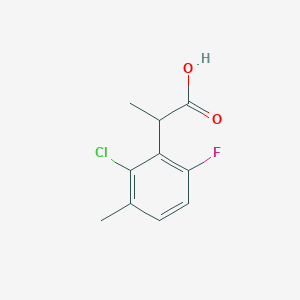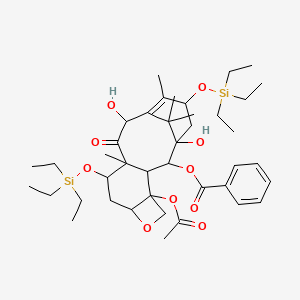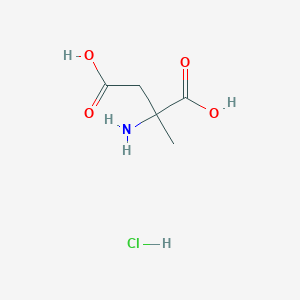
2-Amino-2-methylbutanedioic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methylbutanedioic acid;hydrochloride can be achieved through various methods. One common approach involves the stereoselective alkylation of chiral dihydrooxazinones. This method ensures the production of the desired enantiomer with high purity .
Industrial Production Methods
Industrial production of this compound typically involves the use of L-aspartic acid as a starting material. The process includes the protection of the amino group, followed by methylation and subsequent deprotection to yield the final product .
化学反应分析
Types of Reactions
2-Amino-2-methylbutanedioic acid;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
科学研究应用
2-Amino-2-methylbutanedioic acid;hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Amino-2-methylbutanedioic acid;hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. Its effects are mediated through its interaction with amino acid receptors and enzymes involved in amino acid metabolism .
相似化合物的比较
Similar Compounds
2-Amino-2-methylbutanedioic acid: The non-hydrochloride form of the compound.
L-aspartic acid: A naturally occurring amino acid with a similar structure.
α-Methyl-D-aspartic acid: Another derivative of aspartic acid with similar properties.
Uniqueness
2-Amino-2-methylbutanedioic acid;hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which enhances its solubility and stability. This makes it particularly useful in research applications where high purity and specific enantiomeric forms are required .
属性
分子式 |
C5H10ClNO4 |
|---|---|
分子量 |
183.59 g/mol |
IUPAC 名称 |
2-amino-2-methylbutanedioic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO4.ClH/c1-5(6,4(9)10)2-3(7)8;/h2,6H2,1H3,(H,7,8)(H,9,10);1H |
InChI 键 |
HZBBMHAVUNSUND-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=O)O)(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B12287867.png)


![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine](/img/structure/B12287882.png)
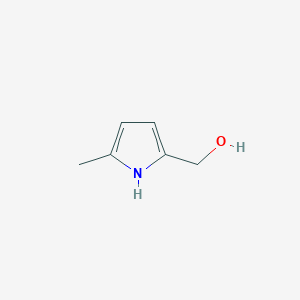
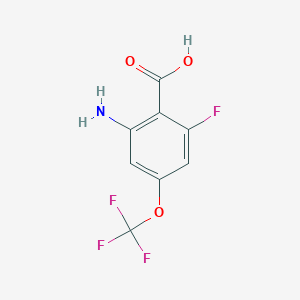
![N-[4-[[6-amino-9-[5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B12287897.png)

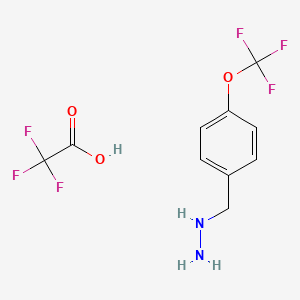
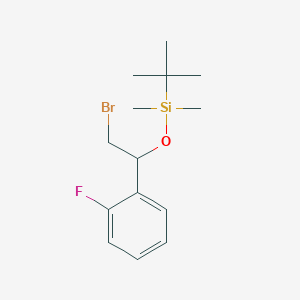
![2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;dihydrochloride](/img/structure/B12287924.png)
